molecular formula C26H33NO3 B15002987 5-(1-adamantyl)-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-3-furamide

5-(1-adamantyl)-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-3-furamide

Cat. No.: B15002987
M. Wt: 407.5 g/mol
InChI Key: FBYZNXDASLLHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(ADAMANTAN-1-YL)-N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE is a complex organic compound that features an adamantane core, a furan ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.

    Attachment of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable precursor.

    Incorporation of the Phenoxyethyl Group: The phenoxyethyl group is attached through an etherification reaction.

    Final Coupling: The final step involves coupling the adamantane-furan intermediate with the phenoxyethyl group under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTAN-1-YL)-N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(ADAMANTAN-1-YL)-N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The adamantane core provides a rigid structure that can fit into specific binding sites, while the furan and phenoxyethyl groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.

    Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.

    Rimantadine: Similar to amantadine, used as an antiviral agent.

Uniqueness

5-(ADAMANTAN-1-YL)-N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE is unique due to its combination of an adamantane core with a furan ring and a phenoxyethyl group. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C26H33NO3

Molecular Weight

407.5 g/mol

IUPAC Name

5-(1-adamantyl)-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C26H33NO3/c1-16-5-4-6-17(2)24(16)29-8-7-27-25(28)22-12-23(30-18(22)3)26-13-19-9-20(14-26)11-21(10-19)15-26/h4-6,12,19-21H,7-11,13-15H2,1-3H3,(H,27,28)

InChI Key

FBYZNXDASLLHHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)C2=C(OC(=C2)C34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.